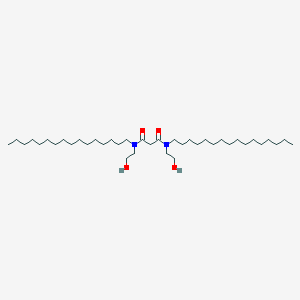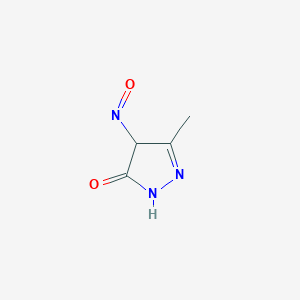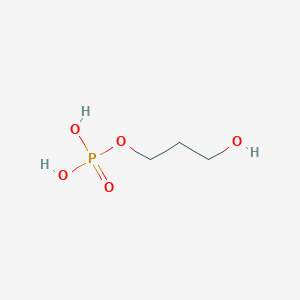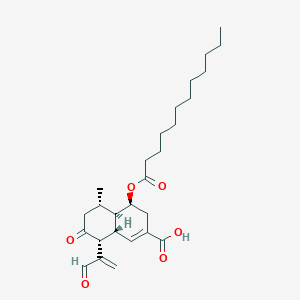
Ethyl 2,5-dioxopiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-dioxopiperazine-1-carboxylate (EDOC) is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EDOC is a cyclic derivative of glutamic acid and has a unique chemical structure that makes it a valuable tool for studying the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of Ethyl 2,5-dioxopiperazine-1-carboxylate is not fully understood, but it is believed to act as a competitive inhibitor of glutamate receptors, which are involved in various physiological processes, including neurotransmission and synaptic plasticity. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been shown to modulate the activity of various enzymes, including proteases and kinases, which play important roles in cellular signaling and regulation.
Biochemische Und Physiologische Effekte
Ethyl 2,5-dioxopiperazine-1-carboxylate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been shown to modulate the activity of various enzymes involved in cellular signaling and regulation, suggesting that it may have potential applications in drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2,5-dioxopiperazine-1-carboxylate in laboratory experiments include its unique chemical properties, which make it a valuable tool for studying the mechanisms of action of various biological processes. Ethyl 2,5-dioxopiperazine-1-carboxylate is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, the limitations of using Ethyl 2,5-dioxopiperazine-1-carboxylate include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many future directions for research on Ethyl 2,5-dioxopiperazine-1-carboxylate, including its potential applications in drug discovery and development, its role in modulating cellular signaling and regulation, and its potential use as a tool for studying various biological processes. Further studies are needed to fully understand the mechanism of action of Ethyl 2,5-dioxopiperazine-1-carboxylate and its potential side effects, as well as its potential applications in various scientific fields.
Synthesemethoden
Ethyl 2,5-dioxopiperazine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of glutamic acid with ethyl chloroformate and triethylamine. The resulting product is then purified through chromatography to obtain high-purity Ethyl 2,5-dioxopiperazine-1-carboxylate. The synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate is relatively straightforward and can be performed in a laboratory setting using standard chemical techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5-dioxopiperazine-1-carboxylate has been extensively studied in various scientific fields due to its unique chemical properties and potential applications. In medicinal chemistry, Ethyl 2,5-dioxopiperazine-1-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been used as a tool for studying the mechanisms of action of various biological processes, including protein-protein interactions and enzyme activity.
Eigenschaften
CAS-Nummer |
143411-83-0 |
|---|---|
Produktname |
Ethyl 2,5-dioxopiperazine-1-carboxylate |
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
ethyl 2,5-dioxopiperazine-1-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-7(12)9-4-5(10)8-3-6(9)11/h2-4H2,1H3,(H,8,10) |
InChI-Schlüssel |
JHWIPPPKKUVBHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=O)NCC1=O |
Kanonische SMILES |
CCOC(=O)N1CC(=O)NCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
